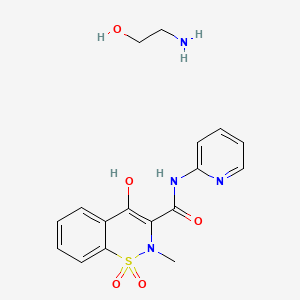

Piroxicam Olamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

CAS No. |

85056-47-9 |

|---|---|

Molecular Formula |

C17H20N4O5S |

Molecular Weight |

392.4 g/mol |

IUPAC Name |

2-aminoethanol;4-hydroxy-2-methyl-1,1-dioxo-N-pyridin-2-yl-1λ6,2-benzothiazine-3-carboxamide |

InChI |

InChI=1S/C15H13N3O4S.C2H7NO/c1-18-13(15(20)17-12-8-4-5-9-16-12)14(19)10-6-2-3-7-11(10)23(18,21)22;3-1-2-4/h2-9,19H,1H3,(H,16,17,20);4H,1-3H2 |

InChI Key |

FVTSYHPRVGNAQI-UHFFFAOYSA-N |

Canonical SMILES |

CN1C(=C(C2=CC=CC=C2S1(=O)=O)O)C(=O)NC3=CC=CC=N3.C(CO)N |

Origin of Product |

United States |

Foundational & Exploratory

Unraveling the In Vitro Anti-Inflammatory Mechanisms of Piroxicam Olamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the in vitro anti-inflammatory mechanisms of Piroxicam Olamine, a non-steroidal anti-inflammatory drug (NSAID). This document details the core molecular interactions and signaling pathways affected by this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a comprehensive understanding for research and drug development applications.

Core Mechanism of Action: Cyclooxygenase Inhibition

This compound exerts its primary anti-inflammatory effect through the non-selective inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[1][2] These enzymes are critical for the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.[1] By blocking the activity of both COX isoforms, this compound effectively reduces the production of prostaglandins, thereby mitigating the inflammatory response.

Quantitative Analysis of COX Inhibition

The inhibitory potency of Piroxicam against COX-1 and COX-2 has been quantified in various in vitro studies. The half-maximal inhibitory concentration (IC50) values provide a measure of the drug's potency.

| Enzyme | IC50 (µM) | Cell Type/System | Reference |

| COX-1 | 47 | Human peripheral monocytes | [3] |

| COX-2 | 25 | Human peripheral monocytes | [3] |

| COX-2 | 4.4 | Human articular chondrocytes | [4] |

Attenuation of Pro-Inflammatory Mediators

Beyond COX inhibition, this compound modulates the production of other key players in the inflammatory cascade, including prostaglandin E2 (PGE2) and various pro-inflammatory cytokines.

Inhibition of Prostaglandin E2 (PGE2) Production

Piroxicam has been shown to be a potent inhibitor of PGE2 synthesis in cell cultures.[5] This reduction in PGE2 levels is a direct consequence of COX enzyme inhibition and contributes significantly to the anti-inflammatory properties of the drug. In one study, liposome-encapsulated piroxicam demonstrated a more effective modulation of PGE2 secretion compared to the free drug in LPS-stimulated RAW 264.7 macrophages.[4]

Modulation of Pro-Inflammatory Cytokines

This compound has demonstrated the ability to suppress the production of several key pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), and Interleukin-6 (IL-6). In lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, liposomal piroxicam showed statistically stronger inhibition of these cytokines compared to the free form of the drug.[4] Specifically, at a dose of 0.2 mg/mL, liposomal encapsulation increased the inhibition of IL-1β by as much as 26.66%.[4] Another study on peripheral blood mononuclear cells showed that piroxicam treatment led to a depression of IL-1, IL-6, and TNF-α levels.[6]

| Cytokine | Effect of Piroxicam Treatment | Cell Model | Reference |

| TNF-α | Significant inhibition in LPS-stimulated RAW 264.7 macrophages. At 0.1, 0.2, and 0.4 mg/mL, liposomal piroxicam increased inhibition by 11.58%, 13.29%, and 10.69% respectively compared to free piroxicam. | RAW 264.7 macrophages | [4] |

| IL-1β | Significant inhibition in LPS-stimulated RAW 264.7 macrophages. At 0.2 mg/mL, liposomal piroxicam increased inhibition by 26.66% compared to free piroxicam. | RAW 264.7 macrophages | [4] |

| IL-6 | Depression of IL-6 levels. | Peripheral blood mononuclear cells | [6] |

Impact on Intracellular Signaling Pathways

The anti-inflammatory effects of this compound extend to the modulation of critical intracellular signaling pathways that regulate the expression of inflammatory genes.

Nuclear Factor-kappa B (NF-κB) Signaling Pathway

The NF-κB pathway is a central regulator of inflammation, and its inhibition is a key target for anti-inflammatory therapies. Piroxicam has been shown to inhibit the activation of NF-κB.[7] A novel analogue of piroxicam demonstrated greater inhibition of LPS-induced NF-κB activation compared to piroxicam itself in RAW 264.7 macrophages.[3]

References

- 1. tandfonline.com [tandfonline.com]

- 2. In vitro and in vivo assessment of piroxicam incorporated Aloe vera transgel - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Enhanced anti-inflammatory efficacy of a new piroxicam analogue through the MEK/ERK/NF-κB pathway in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cytoprotective and enhanced anti-inflammatory activities of liposomal piroxicam formulation in lipopolysaccharide-stimulated RAW 264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 5. imsear.searo.who.int [imsear.searo.who.int]

- 6. Modification of cytokine production by piroxicam - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Repurposing piroxicam enhances the antineoplastic effects of docetaxel and enzalutamide in prostate cancer cells using 2D and 3D in vitro culture models - PMC [pmc.ncbi.nlm.nih.gov]

Crystal structure and polymorphism analysis of Piroxicam Olamine

An In-depth Technical Guide to the Crystal Structure and Polymorphism of Piroxicam and its Olamine Salt

Disclaimer: Extensive literature searches for specific crystallographic and polymorphic data on Piroxicam Olamine yielded limited results. The majority of published research focuses on the parent compound, Piroxicam. This guide provides a comprehensive analysis of the well-documented crystal structure and polymorphism of Piroxicam, which is foundational for understanding the solid-state properties of its olamine salt. The experimental protocols and analytical techniques described are directly applicable to the study of this compound.

Introduction to Piroxicam and this compound

Piroxicam is a non-steroidal anti-inflammatory drug (NSAID) belonging to the oxicam class, widely used for its analgesic and antipyretic properties.[1] It is classified as a Biopharmaceutics Classification System (BCS) Class II drug, characterized by low solubility and high permeability.[2] The solid-state properties of Piroxicam, particularly its polymorphism, significantly influence its physicochemical characteristics such as solubility, dissolution rate, and bioavailability. This compound is a salt of Piroxicam with ethanolamine, which is expected to exhibit different physicochemical properties compared to the parent molecule.[3]

Polymorphism of Piroxicam

Piroxicam is known to exist in several crystalline forms, including anhydrous polymorphs and a monohydrate.[4][5] The most commonly studied forms are designated as Form I, Form II, Form III, and a monohydrate form.[4][5] These forms can interconvert under different environmental conditions such as temperature, solvent, and mechanical stress.[4][6]

-

Form I (β-form, cubic form, Form A): Generally considered the most thermodynamically stable form.[4]

-

Form II (α-form, needle form, Form B): A metastable form that can convert to Form I.[4]

-

Form III: A thermally unstable form.[4]

-

Monohydrate Form: Contains water within its crystal lattice and can dehydrate to Form I.[4]

The existence of these different polymorphic forms necessitates thorough solid-state characterization during drug development to ensure product quality and performance.

Polymorphic Transformation Pathways of Piroxicam

The interconversion between the different polymorphic forms of Piroxicam is a critical aspect of its solid-state chemistry. Understanding these transformations is essential for controlling the final solid form of the drug substance.

Figure 1: Polymorphic transformations of Piroxicam.

Physicochemical Properties of Piroxicam Polymorphs

The different polymorphic forms of Piroxicam exhibit distinct physicochemical properties. A summary of key quantitative data is presented below.

Table 1: Thermal Properties of Piroxicam Polymorphs

| Polymorphic Form | Melting Point (°C) | Enthalpy of Fusion (J/g) |

| Form I | ~201-204 | ~95-105 |

| Form II | ~198-200 | Not consistently reported |

| Monohydrate | Dehydrates before melting | Not applicable |

Note: The values presented are approximate and can vary depending on the experimental conditions.

Table 2: Solubility of Piroxicam Polymorphs

| Polymorphic Form | Aqueous Solubility (µg/mL) at 37°C |

| Anhydrate (Form I) | Higher than Monohydrate |

| Monohydrate | Lower than Anhydrate |

The solubility of Piroxicam polymorphs is pH-dependent. The anhydrate form generally shows a higher dissolution rate compared to the monohydrate form.[7]

Experimental Protocols for Polymorphism Analysis

A comprehensive analysis of the crystal structure and polymorphism of a pharmaceutical compound like this compound involves a combination of analytical techniques.

Experimental Workflow for Polymorphic Screening and Characterization

Figure 2: Workflow for polymorphic analysis.

Detailed Methodologies

4.2.1. Crystallization Studies Polymorph screening is typically performed by crystallizing the compound from a variety of solvents with different polarities under various conditions (e.g., slow evaporation, cooling crystallization, anti-solvent addition).[8]

-

Protocol: Saturated solutions of this compound would be prepared in various solvents (e.g., ethanol, methanol, acetone, acetonitrile, water) at elevated temperatures. The solutions would then be subjected to different cooling rates (slow and rapid) and evaporation conditions to induce crystallization. The resulting solid phases would be isolated by filtration and dried.

4.2.2. Powder X-Ray Diffraction (PXRD) PXRD is a primary technique for identifying and differentiating crystalline forms. Each polymorph exhibits a unique diffraction pattern.

-

Protocol: The powder sample is gently packed into a sample holder. The sample is then irradiated with a monochromatic X-ray beam, and the intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ). The resulting diffractogram provides a fingerprint of the crystalline phase.

4.2.3. Differential Scanning Calorimetry (DSC) DSC is used to measure the thermal properties of a sample, such as melting point, enthalpy of fusion, and solid-state transitions.

-

Protocol: A small amount of the sample (typically 2-5 mg) is accurately weighed into an aluminum pan and hermetically sealed. The sample is then heated at a constant rate (e.g., 10 °C/min) under a nitrogen purge. The heat flow to or from the sample is measured relative to a reference pan, and the thermal events are recorded.

4.2.4. Thermogravimetric Analysis (TGA) TGA measures the change in mass of a sample as a function of temperature. It is particularly useful for detecting the presence of solvates or hydrates.

-

Protocol: A sample is placed in a tared TGA pan and heated at a constant rate in a controlled atmosphere (e.g., nitrogen).[9] The weight of the sample is continuously monitored, and any weight loss or gain is recorded as a function of temperature.

4.2.5. Fourier-Transform Infrared (FTIR) and Raman Spectroscopy Vibrational spectroscopy techniques like FTIR and Raman are sensitive to the molecular environment and can be used to differentiate polymorphs based on differences in their vibrational spectra, particularly in regions corresponding to hydrogen bonding.[10][11]

-

Protocol (FTIR-ATR): A small amount of the sample is placed on the attenuated total reflectance (ATR) crystal, and pressure is applied to ensure good contact. The infrared spectrum is then collected.

-

Protocol (Raman): The sample is placed under the microscope objective of a Raman spectrometer, and a laser is focused on the sample. The scattered light is collected and analyzed to generate the Raman spectrum.

Conclusion

References

- 1. Piroxicam | C15H13N3O4S | CID 54676228 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. rroij.com [rroij.com]

- 3. This compound | C17H20N4O5S | CID 54687412 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Use of Drifts and PLS for the Determination of Polymorphs of Piroxicam Alone and in Combination with Pharmaceutical Excipients: A Technical Note - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Examination of the polymorphism of piroxicam in connection with the preparation of a new "soft-patch" type pharmaceutical dosage form - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Insight into the solubility and dissolution behavior of piroxicam anhydrate and monohydrate forms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. ICI Journals Master List [journals.indexcopernicus.com]

- 10. Influence of environment on piroxicam polymorphism: vibrational spectroscopic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Influence of structure on the spectroscopic properties of the polymorphs of piroxicam - PubMed [pubmed.ncbi.nlm.nih.gov]

Piroxicam's Physicochemical Profile: A Deep Dive into pKa and Log P for Optimized Formulation

For Immediate Release

[City, State] – A comprehensive understanding of a drug's physicochemical properties is paramount for the successful development of effective and stable pharmaceutical formulations. For researchers, scientists, and drug development professionals working with Piroxicam, a potent non-steroidal anti-inflammatory drug (NSAID), its ionization constant (pKa) and partition coefficient (Log P) are critical parameters. This technical guide provides an in-depth analysis of these values, details the experimental protocols for their determination, and illustrates their significance in formulation development.

Piroxicam is classified as a Biopharmaceutics Classification System (BCS) Class II drug, characterized by high permeability but low solubility.[1][2] This low aqueous solubility presents a significant challenge in designing oral dosage forms with predictable bioavailability.[1][2][3] The pKa and Log P values of Piroxicam directly influence its solubility, dissolution rate, and ability to permeate biological membranes, making them foundational to overcoming its formulation hurdles.

Quantitative Physicochemical Data of Piroxicam

The pKa and Log P of Piroxicam have been determined by various experimental methods, leading to a range of reported values. This variability underscores the importance of considering the experimental conditions when interpreting these parameters.

| Parameter | Value | Method of Determination | Reference |

| pKa | 5.3 | High-Performance Liquid Chromatography (HPLC) | [4][5][6] |

| 5.7 | UV-Vis Spectrophotometry | [4][5][6] | |

| 5.44 - 5.63 | RP-HPLC (in THF-water at 25°C and 37°C) | [7] | |

| 6.3 | (Reported in DrugBank) | [4] | |

| Log P | 1.58 | High-Performance Liquid Chromatography (HPLC) | [4][5][6] |

| 3.06 | (Experimental value in DrugBank) | [4] | |

| -0.14 | (at pH 7.4) | [8] |

The distribution coefficient (Log D) is a pH-dependent measure of lipophilicity that is particularly relevant for ionizable drugs like Piroxicam. Unlike Log P, which describes the partition of the neutral form of a drug, Log D accounts for all species (ionized and non-ionized) at a specific pH.

| pH | Log D | Method of Determination | Reference |

| 3.17 | 1.57 | HPLC | [4][5] |

| 3.79 | 1.57 | HPLC | [4][5] |

| 4.44 | 1.44 | HPLC | [4][5] |

| 5.42 | 1.13 | HPLC | [4][5] |

| 6.56 | 0.46 | HPLC | [4][5] |

The Interplay of pH, pKa, and Ionization

Piroxicam is an amphiphilic molecule, possessing both acidic and basic characteristics, with reported pKa values around 1.86 and 5.46.[9] The zwitterionic form is predominant between pH 1.8 and 5.4 and exhibits the lowest solubility.[9] The anionic form becomes more soluble at neutral and alkaline pH levels.[9] Understanding this relationship is crucial for predicting the drug's behavior in the gastrointestinal tract and for designing formulations that enhance dissolution.

Caption: Piroxicam's ionization equilibrium across different pH ranges.

Experimental Protocols for Physicochemical Determination

Accurate determination of pKa and Log P requires robust experimental methods. The following protocols are based on methodologies cited in the literature.

Determination of pKa by UV-Vis Spectrophotometry

This method relies on the principle that the ionized and non-ionized forms of a drug exhibit different UV-Vis absorbance spectra.

-

Preparation of Solutions: A standard stock solution of Piroxicam is prepared. This stock is then used to create a series of solutions with constant Piroxicam concentration across a range of pH values (e.g., pH 3.09 to 7.48) using appropriate buffers (e.g., 20 mM phosphate buffer with 100 mM KCl).[4]

-

Spectral Acquisition: The UV-Vis spectra for each solution are recorded over a relevant wavelength range (e.g., 200 to 400 nm).[4]

-

Data Analysis: The absorbance at a specific wavelength where the change between ionized and non-ionized forms is maximal (e.g., 285 nm) is plotted against the pH of the solutions.[4][5][6]

-

pKa Calculation: A sigmoidal curve is fitted to the plot of absorbance versus pH. The pKa is determined as the pH at the inflection point of this curve.[4]

Simultaneous Determination of pKa, Log D, and Log P by HPLC

High-Performance Liquid Chromatography (HPLC) offers a versatile and accurate method for determining multiple physicochemical parameters.

-

Chromatographic System: A reversed-phase HPLC system with a C18 column (e.g., ACE C18, 150x4.6 mm, 5 µm) and a UV detector (e.g., set to 360 nm) is used.[4][5][6]

-

pKa Determination:

-

Mobile Phase Preparation: A series of mobile phases are prepared using a mixture of buffer (e.g., 20 mM phosphate buffer) and an organic modifier like methanol, adjusted to various pH values (e.g., pH 3.50 to 6.00).[4][5][6]

-

Analysis: Piroxicam solution is injected into the HPLC system for each mobile phase pH. The retention time is recorded.

-

Calculation: The capacity factor (k') is calculated from the retention times. A sigmoidal curve is generated by plotting the k' values against the mobile phase pH. The pKa corresponds to the pH at the midpoint of this curve.[4][10] Weakly acidic drugs like Piroxicam will elute faster at higher pH values as they become more ionized and less retained by the lipophilic stationary phase.[4]

-

-

Log D and Log P Determination:

-

Mobile Phase: A mobile phase consisting of a buffer and an organic solvent (e.g., 20 mM phosphate buffer and acetonitrile) is used at different pH values (e.g., 3.0 to 6.5).[4][5][6]

-

Analysis: The capacity factor (k') is determined at each pH.

-

Calculation: Log D values at each pH are calculated from the capacity factors. The Log P value, which is pH-independent, can then be calculated from the Log D values and the previously determined pKa using the appropriate equation.[4][10]

-

Caption: Experimental workflow for determining Piroxicam's pKa and Log P via HPLC.

The Significance of Lipophilicity: Log P vs. Log D

For an ionizable drug, the distinction between the partition coefficient (Log P) and the distribution coefficient (Log D) is vital for formulation development.

-

Log P is an intrinsic property of the neutral (non-ionized) form of the drug molecule. It is a constant value that represents the drug's inherent lipophilicity.

-

Log D is the effective lipophilicity of a drug at a given pH. It takes into account the partition of both the ionized and non-ionized species. For an acidic drug like Piroxicam, as the pH increases above the pKa, the drug becomes more ionized and thus more water-soluble, leading to a decrease in the Log D value.[4]

This relationship is critical for predicting drug absorption. While a high Log P might suggest good membrane permeability, the actual absorption in different parts of the GI tract will be governed by the Log D at the local pH.

Caption: Relationship between Log P, Log D, pH, and pKa for an ionizable drug.

Conclusion

A thorough grasp of Piroxicam's pKa and Log P values is indispensable for addressing its solubility challenges. These parameters dictate the drug's ionization state and lipophilicity across the physiological pH range, directly impacting its dissolution, absorption, and ultimately, its therapeutic efficacy. By employing precise experimental methodologies and understanding the theoretical underpinnings of these properties, formulation scientists can rationally design and develop optimized drug delivery systems for Piroxicam, enhancing its clinical performance. The data and protocols presented herein serve as a critical resource for professionals engaged in the development of Piroxicam formulations.

References

- 1. rroij.com [rroij.com]

- 2. mmsl.cz [mmsl.cz]

- 3. researchgate.net [researchgate.net]

- 4. Determination of the Physicochemical Properties of Piroxicam - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Determination of the Physicochemical Properties of Piroxicam - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. dergipark.org.tr [dergipark.org.tr]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

Piroxicam Olamine: An In-depth Technical Guide to its Solubility Profile in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility profile of piroxicam olamine in various organic solvents. Understanding the solubility of an active pharmaceutical ingredient (API) is a critical parameter in drug development, influencing formulation strategies, bioavailability, and manufacturing processes. While extensive quantitative data for this compound is limited in publicly available literature, this guide synthesizes existing information on the parent compound, piroxicam, and provides a scientific rationale for the expected solubility characteristics of the olamine salt.

Executive Summary

Piroxicam is a non-steroidal anti-inflammatory drug (NSAID) belonging to the oxicam class, characterized by its low aqueous solubility. To enhance its dissolution rate and subsequent absorption, the olamine salt of piroxicam is utilized. The formation of a salt with an organic amine, such as olamine (ethanolamine), is a common strategy to increase the aqueous solubility of a poorly soluble acidic drug. This guide will delve into the available solubility data for piroxicam in various organic solvents, present a detailed experimental protocol for solubility determination, and discuss the anticipated impact of the olamine salt on the solubility profile.

Physicochemical Properties of Piroxicam

A foundational understanding of the physicochemical properties of the parent drug, piroxicam, is essential for interpreting the solubility behavior of its olamine salt.

| Property | Value | Reference |

| Molecular Formula | C₁₅H₁₃N₃O₄S | [1] |

| Molecular Weight | 331.35 g/mol | [2] |

| pKa | 5.3 - 6.3 | [2] |

| Log P | 1.58 | [2] |

| Aqueous Solubility | Very slightly soluble | [3] |

Piroxicam is an acidic compound, and its low aqueous solubility is a significant challenge in formulation development.[3]

Solubility of Piroxicam in Organic Solvents

Quantitative solubility data for piroxicam in a range of organic solvents has been reported. This information serves as a crucial baseline for estimating the solubility behavior of this compound.

| Organic Solvent | Temperature (°C) | Solubility (mg/g of solvent) |

| Dichloromethane | 10 | 118.3 |

| 20 | 149.2 | |

| 30 | 185.7 | |

| Chloroform | 10 | 140.1 |

| 20 | 175.4 | |

| 30 | 215.8 | |

| 40 | 262.3 | |

| Ethyl Acetate | 10 | 18.2 |

| 20 | 25.5 | |

| 30 | 35.1 | |

| 40 | 47.8 | |

| Acetonitrile | 10 | 10.1 |

| 20 | 13.9 | |

| 30 | 18.9 | |

| 40 | 25.4 | |

| Acetic Acid | 10 | 8.9 |

| 20 | 12.5 | |

| 30 | 17.3 | |

| 40 | 23.8 | |

| Methanol | 10 | 3.1 |

| 20 | 4.5 | |

| 30 | 6.4 | |

| 40 | 8.9 | |

| Hexane | 10 | 0.01 |

| 20 | 0.02 | |

| 30 | 0.03 | |

| 40 | 0.05 |

This compound: Expected Solubility Profile

This compound is the monoethanolamine salt of piroxicam. The formation of this salt is intended to improve the aqueous solubility and dissolution rate of the drug. A patent for a crystalline form of this compound describes it as a "crystalline, non-hygroscopic, rapidly-dissolving solid with high water solubility".[4] This indicates a significant enhancement in aqueous solubility compared to the free acid form.

One patent describes a process where a polymorph of this compound is dissolved in anhydrous ethanol at reflux temperature, indicating significant solubility in ethanol under these conditions.[4]

Experimental Protocol for Solubility Determination

A robust and reproducible experimental protocol is essential for determining the solubility of this compound. The following is a detailed methodology based on the commonly used shake-flask method.

Materials and Equipment

-

This compound reference standard

-

Selected organic solvents (analytical grade)

-

Volumetric flasks and pipettes

-

Scintillation vials with screw caps

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and UV detector, or a UV-Vis spectrophotometer

-

Syringe filters (e.g., 0.45 µm PTFE)

Experimental Workflow

Caption: Experimental workflow for determining the solubility of this compound.

Step-by-Step Procedure

-

Preparation of Saturated Solutions: Add an excess amount of this compound to a series of vials containing a known volume of the selected organic solvents. The excess solid is crucial to ensure that equilibrium is reached with a saturated solution.

-

Equilibration: Seal the vials tightly and place them in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C or 37 °C). Agitate the vials for a sufficient period (typically 24 to 72 hours) to allow the system to reach equilibrium. Periodically check to ensure that excess solid remains.

-

Sample Collection and Preparation: After equilibration, cease agitation and allow the vials to stand in the temperature-controlled environment for a sufficient time to allow the undissolved solid to settle. Carefully withdraw an aliquot of the supernatant using a pipette.

-

Filtration: Immediately filter the collected aliquot through a syringe filter (e.g., 0.45 µm) to remove any undissolved particles. This step is critical to prevent overestimation of the solubility.

-

Quantification: Accurately dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical method. Analyze the concentration of this compound in the diluted sample using a validated HPLC or UV-Vis spectrophotometric method.

-

Calculation: Calculate the solubility of this compound in the organic solvent, typically expressed in mg/mL or g/L, based on the measured concentration and the dilution factor.

Conclusion and Future Directions

The solubility of this compound in organic solvents is a key parameter for its formulation and development. While quantitative data is sparse, the physicochemical properties of the parent compound, piroxicam, provide a valuable framework for understanding its solubility profile. The olamine salt form is expected to enhance solubility in polar organic solvents due to the increased polarity conferred by the ethanolamine moiety.

To facilitate more precise formulation development, further research is warranted to generate comprehensive, quantitative solubility data for this compound in a wide range of pharmaceutically relevant organic solvents at various temperatures. The experimental protocol outlined in this guide provides a robust methodology for conducting such studies. This data would be invaluable for researchers and scientists working on the development of novel and optimized delivery systems for this important anti-inflammatory agent.

References

A Technical Guide to the Molecular Modeling of Piroxicam's Interaction with Cyclooxygenase (COX) Enzymes

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the molecular interactions between the non-steroidal anti-inflammatory drug (NSAID) Piroxicam and the cyclooxygenase (COX) enzymes, COX-1 and COX-2. By integrating findings from molecular docking studies and experimental assays, this document aims to offer a comprehensive resource for understanding the structural basis of Piroxicam's inhibitory action and to inform the rational design of next-generation anti-inflammatory agents.

Introduction to Piroxicam and Cyclooxygenase Enzymes

Piroxicam is a well-established NSAID belonging to the oxicam class, prescribed for various inflammatory conditions.[1] Its therapeutic effects stem from the inhibition of cyclooxygenase enzymes, which are key players in the biosynthesis of prostaglandins—lipid compounds that mediate inflammation, pain, and fever.[1] There are two primary isoforms of the COX enzyme:

-

COX-1: A constitutively expressed "housekeeping" enzyme involved in physiological functions such as protecting the gastric mucosa and maintaining kidney function.[2]

-

COX-2: An inducible enzyme, the expression of which is upregulated at sites of inflammation.[2]

While effective, Piroxicam is a non-selective inhibitor of both COX-1 and COX-2, which can lead to gastrointestinal side effects due to the inhibition of the protective functions of COX-1.[1][2] Understanding the molecular nuances of its binding to both isoforms is therefore crucial for the development of more selective and safer anti-inflammatory drugs.

Molecular Interaction and Binding Mode of Piroxicam

Molecular modeling studies have revealed that Piroxicam binds within the active site of both COX-1 and COX-2.[1][3] The key difference between the two isoforms lies in a single amino acid substitution: Isoleucine-523 in COX-1 is replaced by a smaller Valine-523 in COX-2. This substitution creates a larger, more flexible binding pocket in COX-2.[1] While Piroxicam binds to both, it does not fully exploit this larger side pocket in COX-2, contributing to its non-selective nature.[1]

Crystallographic and computational studies have shown that oxicams, including Piroxicam, adopt a novel binding pose compared to other NSAIDs. This binding is characterized by interactions with four key residues in the active site: Arg-120, Tyr-355, Tyr-385, and Ser-530.[4] The interaction is often mediated by a network of highly coordinated water molecules.[4] Specifically, the 4-hydroxyl group on the thiazine ring of the oxicam forms a hydrogen bond with Ser-530, while the carboxamide moiety interacts with Tyr-385 and Ser-530 through a water molecule.[4] Another water molecule mediates the interaction between the thiazine nitrogen and the carboxamide oxygen with Arg-120 and Tyr-355.[4]

Table 1: Summary of Piroxicam-COX Interaction Data from Molecular Docking Studies

| Parameter | COX-1 | COX-2 | Reference(s) |

| Key Interacting Residues | Arg-120, Tyr-355, Tyr-385, Ser-530 | Arg-120, Tyr-355, Tyr-385, Ser-530, Val-523 | [1][4] |

| Binding Energy (kcal/mol) | High affinity (specific values vary by study) | High affinity (specific values vary by study) | [5] |

| Hydrogen Bonds | 2 | 2 | [5] |

| Weak Interactions | 6 | 6 | [5] |

Quantitative Analysis of Piroxicam's Inhibitory Activity

The inhibitory potency of Piroxicam against COX-1 and COX-2 is quantified by its half-maximal inhibitory concentration (IC50). Experimental assays consistently demonstrate that Piroxicam is a potent inhibitor of both isoforms, with a slight preference for COX-1.

Table 2: In Vitro Inhibitory Activity of Piroxicam against COX Enzymes

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity (COX-1/COX-2) | Reference(s) |

| Piroxicam | 0.76 | 8.99 | ~8-fold greater for COX-1 |

Methodologies for Studying Piroxicam-COX Interactions

A combination of computational and experimental techniques is employed to elucidate the interaction between Piroxicam and COX enzymes.

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor, providing insights into binding affinity and interactions.[1]

References

An In-depth Technical Guide to the Chemical Stability and Degradation Pathways of Piroxicam Olamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the chemical stability and degradation pathways of Piroxicam Olamine, a non-steroidal anti-inflammatory drug (NSAID). Understanding the stability of an active pharmaceutical ingredient (API) is paramount for ensuring its safety, efficacy, and quality throughout its shelf life. This document delves into the intrinsic and extrinsic factors affecting Piroxicam's stability, details its degradation products and pathways, and outlines the analytical methodologies employed in its stability assessment.

Chemical Stability Profile of Piroxicam

Piroxicam, chemically known as 4-hydroxy-2-methyl-N-(2-pyridyl)-2H-1,2-benzothiazine-3-carboxamide-1,1-dioxide, is susceptible to degradation under various environmental conditions. Forced degradation studies are crucial in identifying potential degradation products and understanding the molecule's inherent stability.

Piroxicam has been shown to degrade under hydrolytic (acidic and basic), oxidative, and photolytic conditions[1]. Conversely, it demonstrates relative stability under dry heat and when exposed to light in its solid state[1].

Influence of pH and Hydrolysis

The rate of hydrolysis of Piroxicam is significantly influenced by pH. The degradation follows apparent first-order kinetics in aqueous solutions across a pH range of 2.0 to 12.0[2][3]. The rate-pH profile for thermal degradation exhibits a bell-shaped curve, with maximum degradation occurring around pH 6.0[2][3]. This suggests that the non-ionized form of the molecule is the most reactive species[2]. In contrast, the photodegradation of Piroxicam in solution follows a U-shaped rate-pH profile, with increased degradation in both acidic and alkaline regions[2][4].

Under acidic conditions (e.g., 2 M HCl), significant degradation of approximately 80% has been observed within 24 hours[5]. Similarly, basic conditions (e.g., 2 M NaOH) also lead to substantial degradation[5]. One of the primary hydrolytic degradation products identified is 2-aminopyridine, resulting from the cleavage of the amide bond[2][6].

Photostability

Piroxicam is a photosensitive molecule[7]. Exposure to light, particularly UV radiation, can lead to significant degradation. Photodegradation studies have shown that Piroxicam in solution degrades upon exposure to simulated sunlight or artificial UV light[5][8]. The photodegradation process can be influenced by the concentration of the Piroxicam solution[8]. For instance, an 8.1% degradation was observed under photolytic conditions over 24 hours[5]. The inclusion of Piroxicam in cyclodextrins has been shown to enhance its photostability[9].

Thermal and Oxidative Degradation

While stable in the solid state under dry heat, Piroxicam in solution is susceptible to thermal degradation[10][1]. Heating a Piroxicam solution at 100°C can cause a gradual loss of the parent molecule[2][4]. Thermal degradation of 9.5% has been reported over a 24-hour period[5].

Oxidative stress, for example, exposure to 15% hydrogen peroxide, also induces degradation. Studies have shown approximately 27.5% degradation under such conditions, leading to the formation of several degradation products[5].

Excipient Compatibility

Drug-excipient compatibility is a critical factor in the stability of a final dosage form. Studies using Differential Scanning Calorimetry (DSC) and Fourier Transform Infrared Spectroscopy (FT-IR) have shown that Piroxicam can interact with certain common pharmaceutical excipients. Incompatibilities have been reported with magnesium stearate, stearic acid, and mannitol[11][12].

Degradation Pathways of Piroxicam

The degradation of Piroxicam proceeds through several pathways depending on the stress condition. The primary points of cleavage are the amide bond and the benzothiazine ring system.

Under hydrolytic conditions, the amide linkage is susceptible to cleavage, leading to the formation of Pyridine-2-amine and 2-methyl-2,3-dihydro-4H-1λ6,2-benzotiazin-1,1,4-trione [13][14].

Photodegradation can lead to more complex transformations. Irradiation of Piroxicam can result in the cleavage of the sulfur-nitrogen bond within the benzothiazine ring and other rearrangements[7].

The following diagram illustrates a simplified degradation pathway of Piroxicam under hydrolytic stress.

Caption: Simplified hydrolytic degradation pathway of Piroxicam.

Quantitative Stability Data

The following tables summarize quantitative data from various stability studies on Piroxicam.

Table 1: Forced Degradation of Piroxicam under Various Stress Conditions

| Stress Condition | Duration | Degradation (%) | Reference |

| Acidic (2 M HCl) | 24 hours | ~80% | [5] |

| Basic (2 M NaOH) | 24 hours | ~80% | [5] |

| Oxidative (15% H₂O₂) | 24 hours | ~27.5% | [5] |

| Photolytic (UV-C, 254 nm) | 24 hours | 8.1% | [5] |

| Thermal | 24 hours | 9.5% | [5] |

Table 2: Apparent First-Order Rate Constants for Piroxicam Degradation in Aqueous Solution

| Degradation Type | pH | Rate Constant (min⁻¹) | Reference |

| Photochemical | 2.0 - 12.0 | 2.04 x 10⁻³ - 10.01 x 10⁻³ | [2] |

| Thermal | 2.0 - 12.0 | 0.86 x 10⁻³ - 3.06 x 10⁻³ | [2] |

Experimental Protocols for Stability Testing

Detailed methodologies are crucial for the replication and validation of stability studies. The following sections outline typical experimental protocols for assessing the stability of Piroxicam.

Forced Degradation Studies

A typical experimental workflow for forced degradation studies is as follows:

Caption: General workflow for forced degradation studies of Piroxicam.

-

Acid Hydrolysis: A solution of Piroxicam (e.g., 1000 µg/mL) is prepared in an acidic medium, such as 2 M hydrochloric acid, and kept for a specified duration (e.g., 24 hours)[5].

-

Base Hydrolysis: A similar solution is prepared in a basic medium, such as 2 M sodium hydroxide, and subjected to the same conditions[5].

-

Oxidative Degradation: The Piroxicam solution is stored in an oxidative medium, like 15% hydrogen peroxide, at ambient temperature and protected from light[5].

-

Photolytic Degradation: The Piroxicam solution is exposed to a light source, such as UV-C light at 254 nm, in a photostability chamber[5].

-

Thermal Degradation: The Piroxicam solution is subjected to elevated temperatures for a defined period.

After exposure to the stress conditions, the samples are withdrawn, diluted with a suitable mobile phase, and analyzed using a stability-indicating analytical method[5].

Analytical Methodologies

High-Performance Liquid Chromatography (HPLC) is the most commonly employed technique for the quantitative determination of Piroxicam and its degradation products due to its specificity, sensitivity, and accuracy[5][15][16][17].

Table 3: Example of a Stability-Indicating HPLC Method for Piroxicam

| Parameter | Condition | Reference |

| Column | C18 (e.g., 150 mm x 4.6 mm, 5 µm) | [5] |

| Mobile Phase | Triethylamine 0.3% (pH 3.0) : Acetonitrile (70:30, v/v) | [5] |

| Flow Rate | 1.0 mL/min | [5] |

| Detection | Photodiode Array (PDA) at 248 nm | [5] |

| Column Temperature | 30 °C | [5] |

| Retention Time | ~6.8 min | [5] |

Other analytical techniques used for stability testing and identification of degradation products include:

-

Liquid Chromatography-Mass Spectrometry (LC-MS) for the identification and characterization of degradation products[10][1][13].

-

Capillary Electrophoresis (CE) [8].

Conclusion

This technical guide has provided a detailed analysis of the chemical stability and degradation pathways of this compound. The key takeaways for researchers and drug development professionals are:

-

Piroxicam is susceptible to degradation under hydrolytic, oxidative, and photolytic stress.

-

The pH of the formulation is a critical parameter influencing both hydrolytic and photolytic stability.

-

Careful selection of excipients is necessary to avoid incompatibilities that could compromise the stability of the final product.

-

Robust, stability-indicating analytical methods, primarily HPLC, are essential for monitoring the stability of Piroxicam and quantifying its degradation products.

-

Understanding the degradation pathways is crucial for the development of stable formulations and for ensuring the safety and quality of Piroxicam-containing drug products.

By considering these factors, formulators can develop robust and stable Piroxicam products with an optimal shelf life.

References

- 1. researchgate.net [researchgate.net]

- 2. Photo- and Thermal Degradation of Piroxicam in Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. scispace.com [scispace.com]

- 6. Stability Studies of Microparticulate System with Piroxicam as Model Drug - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Stability indicating assays for the determination of piroxicam--comparison of methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Photodegradation of Anti-Inflammatory Drugs: Stability Tests and Lipid Nanocarriers for Their Photoprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Successful characterization of degradation products of drugs using LC-MS tools: Application to piroxicam and meloxicam - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. Compatibility studies between piroxicam and pharmaceutical excipients used in solid dosage forms | Semantic Scholar [semanticscholar.org]

- 13. researchgate.net [researchgate.net]

- 14. Determination of Piroxicam and Degradation Products in Drugs by TLC | Semantic Scholar [semanticscholar.org]

- 15. scribd.com [scribd.com]

- 16. researchgate.net [researchgate.net]

- 17. farmaciajournal.com [farmaciajournal.com]

Methodological & Application

Application Note and Protocol for In Vitro Skin Permeation Study of Topical Piroxicam Olamine Formulations

Audience: Researchers, scientists, and drug development professionals.

Introduction

Piroxicam is a potent non-steroidal anti-inflammatory drug (NSAID) widely used for its analgesic and anti-inflammatory properties.[1] Topical administration of Piroxicam, often as the more soluble Piroxicam Olamine salt, is a valuable strategy to deliver the drug directly to the site of inflammation, thereby minimizing the systemic side effects associated with oral administration, such as gastrointestinal issues.[1][2] In vitro skin permeation studies are a crucial tool in the development of topical formulations, providing essential data on the rate and extent of drug absorption through the skin.[3] These studies are typically conducted using Franz diffusion cells, which allow for the evaluation of drug release from a formulation and its subsequent permeation through a skin membrane.[4] This application note provides a detailed protocol for conducting in vitro skin permeation studies of topical this compound formulations.

Mechanism of Action of Piroxicam

Piroxicam exerts its anti-inflammatory, analgesic, and antipyretic effects primarily through the non-selective inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[5] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. By inhibiting COX enzymes, Piroxicam reduces the synthesis of prostaglandins, leading to a decrease in the inflammatory response.

References

- 1. In vitro and in vivo assessment of piroxicam incorporated Aloe vera transgel - PMC [pmc.ncbi.nlm.nih.gov]

- 2. digital.car.chula.ac.th [digital.car.chula.ac.th]

- 3. Stepwise Protocols for Preparation and Use of Porcine Ear Skin for in Vitro Skin Permeation Studies Using Franz Diffusion Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. aurigaresearch.com [aurigaresearch.com]

- 5. researchgate.net [researchgate.net]

Application Notes & Protocols: Development of Piroxicam Olamine-Loaded Nanoparticles for Controlled Drug Delivery

Audience: Researchers, scientists, and drug development professionals.

Introduction: Piroxicam is a potent non-steroidal anti-inflammatory drug (NSAID) widely used for its analgesic, anti-inflammatory, and antipyretic properties.[1][2][3] However, its clinical application, particularly via oral administration, is often limited by poor aqueous solubility and significant gastrointestinal side effects.[1][4][5] Encapsulating Piroxicam or its more soluble salt, Piroxicam Olamine, into nanoparticles offers a promising strategy to overcome these limitations.[6] Nanoparticle-based systems can enhance bioavailability, provide controlled and sustained drug release, reduce required dosages, and enable targeted delivery, thereby minimizing systemic toxicity.[6][7][8]

These application notes provide detailed protocols for the formulation, characterization, and evaluation of Piroxicam-loaded nanoparticles, designed to guide researchers in developing effective controlled drug delivery systems.

Part 1: Nanoparticle Formulation

A prevalent method for formulating polymeric nanoparticles is the oil-in-water (o/w) emulsion solvent evaporation technique.[4][9] This method is effective for encapsulating hydrophobic drugs like Piroxicam within a biodegradable polymer matrix.

Experimental Protocol: Emulsion-Solvent Evaporation Method

Objective: To formulate this compound-loaded Poly-ε-caprolactone (PCL) nanoparticles.

Materials:

-

This compound

-

Poly-ε-caprolactone (PCL)

-

Dichloromethane (DCM) - Organic solvent

-

Polyvinyl alcohol (PVA) - Surfactant/Stabilizer

-

Deionized water

Equipment:

-

Magnetic stirrer with heating plate

-

High-speed homogenizer or Probe sonicator

-

Rotary evaporator

-

Centrifuge

-

Freeze-dryer (Lyophilizer)

Procedure:

-

Organic Phase Preparation: Dissolve a specific amount of this compound and PCL in DCM. For example, dissolve 20 mg of Piroxicam and 0.5 g of PCL in 15 ml of DCM.[4]

-

Aqueous Phase Preparation: Prepare an aqueous solution of PVA (e.g., 0.5% w/v) in deionized water.[4]

-

Emulsification: Add the organic phase dropwise to the aqueous phase under continuous high-speed stirring (e.g., 800 rpm) or homogenization.[4] To achieve a smaller particle size, place the mixture in an ice bath and sonicate for approximately 3 minutes.[4]

-

Solvent Evaporation: Stir the resulting oil-in-water emulsion at room temperature for several hours or use a rotary evaporator under reduced pressure to completely remove the DCM. As the organic solvent evaporates, the polymer precipitates, entrapping the drug and forming solid nanoparticles.

-

Nanoparticle Recovery:

-

Centrifuge the nanoparticle suspension to separate the nanoparticles from the aqueous phase.

-

Wash the nanoparticle pellet multiple times with deionized water to remove any unentrapped drug and excess surfactant.

-

Resuspend the final pellet in a small amount of deionized water containing a cryoprotectant (e.g., mannitol).

-

-

Lyophilization: Freeze-dry the nanoparticle suspension to obtain a fine, dry powder that can be stored for long-term use and easily redispersed for characterization and in-vitro/in-vivo studies.

Caption: Nanoparticle formulation workflow.

Part 2: Physicochemical Characterization

Characterization of the nanoparticles is crucial to ensure they meet the required specifications for drug delivery applications, including size, stability, drug loading, and morphology.[7]

Experimental Protocols: Characterization Techniques

1. Particle Size, Polydispersity Index (PDI), and Zeta Potential

-

Technique: Dynamic Light Scattering (DLS) and Electrophoretic Light Scattering.[10][11]

-

Protocol:

-

Re-disperse the lyophilized nanoparticles in deionized water via brief sonication to form a homogenous suspension.[4]

-

Dilute the suspension to an appropriate concentration.

-

Analyze the sample using a Zetasizer instrument. DLS measures the particle size and PDI by analyzing the fluctuations in scattered light intensity caused by the Brownian motion of particles.[11][12] The zeta potential, an indicator of surface charge and stability, is measured by applying an electric field and measuring the particle velocity.[10]

-

2. Entrapment Efficiency (EE) and Drug Loading (DL)

-

Technique: UV-Visible Spectrophotometry.

-

Protocol:

-

Separate the nanoparticles from the aqueous medium during the formulation process by centrifugation.

-

Collect the supernatant, which contains the unentrapped this compound.

-

Measure the concentration of Piroxicam in the supernatant using a UV-Vis spectrophotometer at its maximum absorbance wavelength (e.g., 353 nm).[4]

-

Calculate EE and DL using the following equations:

-

EE (%) = [(Total Drug - Free Drug in Supernatant) / Total Drug] x 100

-

DL (%) = [(Total Drug - Free Drug in Supernatant) / Weight of Nanoparticles] x 100

-

-

3. Surface Morphology

-

Technique: Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM).[7][10][11]

-

Protocol (SEM):

-

Place a drop of the nanoparticle suspension on a SEM stub and allow it to air-dry.

-

Coat the dried sample with a thin layer of gold or palladium in a sputter coater.

-

Image the sample using the SEM to observe the surface morphology and shape of the nanoparticles.[13]

-

-

Protocol (TEM):

-

Place a drop of the diluted nanoparticle suspension onto a carbon-coated copper grid.

-

Negatively stain the sample (e.g., with phosphotungstic acid) if necessary and allow it to dry.

-

Image the grid under the TEM to visualize the internal structure, size, and shape of the nanoparticles.[10]

-

4. Solid-State Characterization

-

Techniques: Differential Scanning Calorimetry (DSC) and Fourier Transform Infrared Spectroscopy (FTIR).

-

Protocol (DSC):

-

Accurately weigh a small amount of the lyophilized nanoparticles into an aluminum pan.

-

Heat the sample at a controlled rate (e.g., 10°C/min) over a defined temperature range.

-

Analyze the resulting thermogram to determine the physical state (crystalline or amorphous) of the encapsulated drug.[13] A shift or disappearance of the drug's melting peak indicates its amorphous dispersion within the polymer.

-

-

Protocol (FTIR):

-

Mix the nanoparticle sample with potassium bromide (KBr) and compress it into a pellet.

-

Analyze the pellet using an FTIR spectrometer.

-

Compare the spectrum of the drug-loaded nanoparticles with the spectra of the pure drug and blank polymer to identify any chemical interactions between the drug and the excipients.[11][13]

-

Data Presentation: Typical Nanoparticle Characteristics

| Formulation ID | Polymer | Particle Size (nm) | PDI | Zeta Potential (mV) | Entrapment Efficiency (%) | Reference |

| PCL-NP | PCL | 102.7 ± 19.37 | - | - | 92.83 ± 0.44 | [4][9] |

| SLN-1 | Stearic Acid | 102 ± 5.2 | 0.262 | +30.21 ± 2.05 | 87.5 | [14][15] |

| Eudragit-NP | Eudragit RS100 | Nano-range | < 1 | Positive | - | [13][16] |

| Niosome-1 | Span 60/Cholesterol | 142 ± 7 | 0.23 ± 0.08 | - | 99.48 ± 0.79 | [17] |

| Nanoemulsion-1 | Palm Oil Esters | 310.20 ± 19.84 | 0.15 ± 0.02 | -15.74 ± 1.6 | - | [18] |

Note: PDI = Polydispersity Index, PCL = Poly-ε-caprolactone, SLN = Solid Lipid Nanoparticle.

Caption: Physicochemical characterization workflow.

Part 3: In Vitro Drug Release Studies

In vitro release studies are essential for evaluating the drug release profile and kinetics from the nanoparticle formulation, predicting its in vivo performance.

Experimental Protocol: Franz Diffusion Cell Method

Objective: To determine the rate and mechanism of Piroxicam release from nanoparticles, particularly for topical or transdermal applications.[19]

Materials:

-

Piroxicam-loaded nanoparticle formulation

-

Phosphate Buffered Saline (PBS), pH 7.4 (Receptor medium)[4]

-

Synthetic membrane (e.g., dialysis membrane) or excised rat skin[19][20]

Equipment:

-

Franz diffusion cells

-

Water bath with circulator

-

Magnetic stirrer

-

Syringes and collection vials

-

UV-Vis Spectrophotometer or HPLC

Procedure:

-

Cell Assembly: Mount the membrane between the donor and receptor compartments of the Franz diffusion cell.

-

Receptor Medium: Fill the receptor compartment with pre-warmed (37°C) PBS (pH 7.4), ensuring no air bubbles are trapped beneath the membrane.[4] The medium should be continuously stirred.[20]

-

Sample Application: Place a known quantity of the nanoparticle formulation (e.g., 1 mL of suspension or a specific amount of gel) onto the membrane in the donor compartment.[19]

-

Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours), withdraw an aliquot of the receptor medium for analysis. Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed receptor medium to maintain sink conditions.

-

Drug Quantification: Analyze the Piroxicam concentration in the collected samples using a validated analytical method like UV-Vis spectrophotometry or HPLC.

-

Data Analysis: Plot the cumulative amount of drug released versus time. Analyze the release data using various kinetic models (e.g., Zero-order, First-order, Higuchi, Korsmeyer-Peppas, Weibull) to determine the release mechanism.[13][21]

Caption: In Vitro Franz diffusion cell setup.

Part 4: In Vivo Efficacy Studies

Animal models are used to assess the therapeutic efficacy of the formulation. For an anti-inflammatory drug like Piroxicam, the carrageenan-induced rat paw edema model is a standard and widely used method.[19][22][23]

Experimental Protocol: Carrageenan-Induced Rat Paw Edema

Objective: To evaluate the in vivo anti-inflammatory activity of topically applied Piroxicam-loaded nanoparticles.

Animals:

-

Male Sprague-Dawley or Wistar rats (180–200 g).[19]

Materials:

-

Piroxicam nanoparticle gel formulation

-

Control gel (without drug)

-

Marketed Piroxicam gel (Reference)

-

1% (w/v) Carrageenan solution in normal saline

-

Plethysmometer

Procedure:

-

Animal Grouping: Divide the rats into several groups (n=6):

-

Group I: Control (receives carrageenan only)

-

Group II: Placebo (receives blank nanoparticle gel)

-

Group III: Reference (receives marketed Piroxicam gel)

-

Group IV: Test (receives Piroxicam-loaded nanoparticle gel)

-

-

Baseline Measurement: Measure the initial paw volume of each rat's right hind paw using a plethysmometer.

-

Formulation Application: Apply a fixed amount of the respective gel formulation to the plantar surface of the right hind paw of the rats in Groups II, III, and IV.

-

Induction of Inflammation: After a set time (e.g., 30 minutes), inject a small volume (e.g., 0.1 mL) of 1% carrageenan solution subcutaneously into the plantar side of the right hind paw of all rats to induce localized edema.

-

Edema Measurement: Measure the paw volume at regular intervals post-carrageenan injection (e.g., 1, 2, 3, 4, and 6 hours).[3]

-

Data Analysis: Calculate the percentage of edema inhibition for each group relative to the control group using the formula:

-

% Edema Inhibition = [(Vc - Vt) / Vc] x 100

-

Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

-

Data Presentation: Typical In Vivo Anti-Inflammatory Activity

| Treatment Group | Dose | % Edema Inhibition (at 4h) | Reference |

| Control (Carrageenan only) | - | 0% | - |

| Marketed Piroxicam Gel | 0.04% | 40.48% | [23] |

| Piroxicam Ethosomal Gel (EG2) | 0.04% | 50.9% | [23] |

| Piroxicam SLN Gel | - | Significantly higher than free drug gel | [22] |

Note: SLN = Solid Lipid Nanoparticle.

Caption: In vivo efficacy testing workflow.

References

- 1. researchgate.net [researchgate.net]

- 2. Biomedical Applications of Thermosensitive Hydrogels for Controlled/Modulated Piroxicam Delivery [mdpi.com]

- 3. Topical piroxicam in vitro release and in vivo anti-inflammatory and analgesic effects from palm oil esters-based nanocream - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Preparation and characterization of novel anti-inflammatory biological agents based on piroxicam-loaded poly-ε-caprolactone nano-particles for sustained NSAID delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. taylorfrancis.com [taylorfrancis.com]

- 7. mdpi.com [mdpi.com]

- 8. Piroxicam study shows superior pharmacokinetic profile of nanoparticles [manufacturingchemist.com]

- 9. Preparation and characterization of novel anti-inflammatory biological agents based on piroxicam-loaded poly-ε-caprolactone nano-particles for sustained NSAID delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Physicochemical characterization of drug nanocarriers - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Piroxicam nanoparticles for ocular delivery: physicochemical characterization and implementation in endotoxin-induced uveitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Sustained release of piroxicam from solid lipid nanoparticle as an effective anti-inflammatory therapeutics in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. 2024.sci-hub.se [2024.sci-hub.se]

- 16. discoveryjournals.org [discoveryjournals.org]

- 17. Enhanced Transdermal Delivery of Piroxicam via Nanocarriers, Formulation, Optimization, Characterization, Animal Studies and Randomized Double-Blind Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Nano-Emulsion Based Gel for Topical Delivery of an Anti-Inflammatory Drug: In vitro and in vivo Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

- 20. academicjournals.org [academicjournals.org]

- 21. researchgate.net [researchgate.net]

- 22. archives.ijper.org [archives.ijper.org]

- 23. thepharmajournal.com [thepharmajournal.com]

Preparation of Piroxicam Olamine Solutions for Cell Culture Experiments: An Application Note and Protocol

Introduction

Piroxicam, a non-steroidal anti-inflammatory drug (NSAID), is a potent inhibitor of cyclooxygenase (COX) enzymes, which are critical mediators of inflammation and pain.[1][2] Its salt form, Piroxicam Olamine, is utilized to enhance its solubility and bioavailability. This application note provides a detailed protocol for the preparation of this compound solutions for use in cell culture experiments. It includes information on the solubility of Piroxicam, recommended concentrations for in vitro studies, a protocol for assessing cell viability using the MTT assay, and an overview of the relevant signaling pathways.

Physicochemical Properties and Solubility

Table 1: Solubility of Piroxicam in Various Solvents

| Solvent | Solubility | Reference |

| Dimethyl sulfoxide (DMSO) | ~20 mg/mL | [3] |

| Dimethylformamide (DMF) | ~20 mg/mL | [3] |

| 1:1 solution of DMSO:PBS (pH 7.2) | ~0.5 mg/mL | [3] |

| Water | 0.0836 mg/mL | [4] |

| Ethanol | Slightly soluble | [5] |

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile, light-protecting microcentrifuge tubes

-

Sterile, pyrogen-free pipette tips

Protocol:

-

Aseptically weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

-

Add the appropriate volume of sterile DMSO to achieve a high-concentration stock solution (e.g., 10-50 mM).

-

Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.

-

Sterilize the stock solution by filtering it through a 0.22 µm syringe filter into a new sterile, light-protecting microcentrifuge tube.

-

Store the stock solution at -20°C. For long-term storage, aliquoting the stock solution is recommended to avoid repeated freeze-thaw cycles.

Preparation of Working Solutions

Materials:

-

This compound stock solution

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

-

Sterile, pyrogen-free pipette tips and tubes

Protocol:

-

Thaw the this compound stock solution at room temperature.

-

Dilute the stock solution to the desired final concentration in complete cell culture medium. It is crucial to perform serial dilutions to ensure accuracy.

-

The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.5%) to minimize solvent-induced cytotoxicity. A vehicle control (medium with the same concentration of DMSO) should always be included in experiments.

Cell Viability Assessment using MTT Assay

This protocol is a standard method to assess the cytotoxic effects of this compound on cultured cells.[1]

Materials:

-

Cells of interest

-

96-well cell culture plates

-

This compound working solutions

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Phosphate-buffered saline (PBS)

-

Microplate reader

Protocol:

-

Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Remove the culture medium and treat the cells with various concentrations of this compound working solutions. Include a vehicle control (medium with DMSO) and an untreated control.

-

Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C with 5% CO₂.

-

After the incubation period, add 10 µL of MTT solution to each well.[1]

-

Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

-

Carefully remove the medium containing MTT.

-

Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[1]

-

Gently mix the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control.

In Vitro Efficacy and Recommended Concentrations

The effective concentration of Piroxicam in cell culture experiments can vary significantly depending on the cell type and the biological endpoint being investigated.

Table 2: Reported In Vitro Concentrations and Effects of Piroxicam

| Cell Line | Concentration Range | Effect | Reference |

| Premalignant and malignant human oral epithelial cell lines | 181-211 µM | 50% growth inhibition after 6 days | [6] |

| Mononuclear phagocytes (MNP) | 0.1-20 µM | Increased lymphoproliferative cytokine activity | [7] |

| Methylcholanthrene transformed mouse fibroblasts (MC5-5) and rabbit synovial cells | Not specified | Potent inhibition of prostaglandin synthesis | [8] |

Mechanism of Action and Signaling Pathways

Piroxicam primarily exerts its anti-inflammatory effects by inhibiting both COX-1 and COX-2 enzymes.[1][2] This inhibition blocks the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever. Beyond its effects on the COX pathway, Piroxicam has also been shown to modulate other signaling pathways, including the NF-κB pathway, which plays a crucial role in the inflammatory response.[9]

References

- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. texaschildrens.org [texaschildrens.org]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. rroij.com [rroij.com]

- 5. mdpi.com [mdpi.com]

- 6. Piroxicam selectively inhibits the growth of premalignant and malignant human oral cell lines by limiting their progression through the S phase and reducing the levels of cyclins and AP-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The cyclo-oxygenase inhibitor, piroxicam, enhances cytokine-induced lymphocyte proliferation in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Piroxicam, a potent inhibitor of prostaglandin production in cell culture. Structure-activity study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Enhanced anti-inflammatory efficacy of a new piroxicam analogue through the MEK/ERK/NF-κB pathway in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

Application of Franz Diffusion Cells for Piroxicam Olamine Release Studies: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Piroxicam is a non-steroidal anti-inflammatory drug (NSAID) widely used for its analgesic and antipyretic properties. However, its oral administration can lead to gastrointestinal side effects.[1][2][3] Topical delivery of Piroxicam presents a promising alternative to mitigate these adverse effects by delivering the drug directly to the site of inflammation. The in vitro release profile of topical formulations is a critical quality attribute that influences the therapeutic efficacy. The Franz diffusion cell is a reliable and widely accepted apparatus for evaluating the in vitro drug release from semi-solid dosage forms, providing crucial data for formulation development and optimization.[3][4]

This document provides detailed application notes and protocols for conducting Piroxicam Olamine release studies using Franz diffusion cells. It is intended to guide researchers, scientists, and drug development professionals in designing and executing robust in vitro release testing for various topical formulations of Piroxicam.

Factors Influencing Piroxicam Release from Topical Formulations

The release of Piroxicam from a topical formulation is a complex process governed by several factors. Understanding these factors is crucial for designing formulations with desired release characteristics. The following diagram illustrates the key relationships.

Caption: Key factors influencing the in vitro release of Piroxicam from topical formulations.

Experimental Protocols

This section outlines a generalized protocol for conducting in vitro release studies of this compound from topical formulations using Franz diffusion cells. This protocol is a synthesis of methodologies reported in the literature and can be adapted based on the specific formulation and research question.

Materials and Equipment

-

Franz Diffusion Cells: Vertical or horizontal type, with a known diffusion area and receptor volume.

-

Membrane: Synthetic membrane (e.g., cellulose acetate, 0.2 µm pore size) or biological membrane (e.g., excised rat skin).[1][2]

-

Receptor Medium: Phosphate buffer pH 7.4 is commonly used.[1][2][3]

-

Magnetic Stirrer with Stir Bars

-

Constant Temperature Water Bath

-

Syringes and Needles for Sampling

-

HPLC or UV-Vis Spectrophotometer for Drug Quantification

-

This compound Formulation

-

Parafilm or other suitable sealant

Experimental Workflow

The following diagram provides a visual representation of the experimental workflow for a typical Franz diffusion cell experiment.

Caption: Experimental workflow for Piroxicam release studies using Franz diffusion cells.

Detailed Step-by-Step Protocol

-

Preparation of Receptor Medium: Prepare phosphate buffer pH 7.4 and degas it to prevent the formation of air bubbles in the receptor compartment.

-

Membrane Preparation:

-

Synthetic Membrane: Cut the cellulose acetate membrane to the appropriate size and soak it in the receptor medium for at least 30 minutes before use.

-

Biological Membrane (Excised Rat Skin): Shave the abdominal skin of a Wistar rat.[1][2][3] Surgically remove the skin and carefully remove any adhering subcutaneous fat and connective tissue.[3] Wash the skin with normal saline.[3] The skin can be used fresh or stored frozen. Before the experiment, allow the frozen skin to thaw and equilibrate in the receptor medium.

-

-

Franz Diffusion Cell Assembly:

-

Mount the prepared membrane between the donor and receptor compartments of the Franz diffusion cell, ensuring the stratum corneum side of the skin faces the donor compartment.[3]

-

Clamp the two compartments together securely.

-

-

Filling the Receptor Compartment: Fill the receptor compartment with the degassed receptor medium, ensuring there are no air bubbles trapped beneath the membrane.[1][2][3] The volume of the receptor compartment should be accurately known.

-

Equilibration: Place the assembled Franz diffusion cells in a water bath maintained at 37 ± 0.5°C and allow the system to equilibrate for at least 30 minutes.[2][3] Start stirring the receptor medium at a constant speed (e.g., 100-500 rpm).[1][2][3]

-

Sample Application: Accurately weigh a specific amount of the this compound formulation (e.g., 100 mg containing 0.5 mg of Piroxicam) and apply it uniformly over the surface of the membrane in the donor compartment.[2]

-

Sampling: At predetermined time intervals (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours), withdraw a fixed volume of the sample (e.g., 400 µL) from the sampling port of the receptor compartment.[2]

-

Volume Replacement: Immediately after each sampling, replace the withdrawn volume with an equal volume of fresh, pre-warmed receptor medium to maintain sink conditions.[2]

-

Sample Analysis: Analyze the withdrawn samples for Piroxicam concentration using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.

-

Data Analysis: Calculate the cumulative amount of Piroxicam permeated per unit area (µg/cm²) and plot it against time. The steady-state flux (Jss) can be determined from the slope of the linear portion of the cumulative amount versus time plot.

Data Presentation

The following tables summarize typical parameters and results obtained from this compound release studies using Franz diffusion cells, as reported in various studies.

Table 1: Typical Experimental Parameters for Piroxicam Release Studies

| Parameter | Typical Value/Range | Reference(s) |

| Franz Cell Type | Horizontally static or Vertical | [1][2][5] |

| Diffusion Area | 0.636 - 4.91 cm² | [1][2][3] |

| Receptor Volume | 5 - 20 mL | [1][2][3] |

| Membrane | Cellulose acetate, Excised rat skin | [1][2][3] |

| Receptor Medium | Phosphate buffer pH 7.4 | [1][2][3] |

| Temperature | 37 ± 0.5°C | [2][3] |

| Stirring Speed | 100 - 500 rpm | [1][2][3] |

| Piroxicam Concentration | 0.5% w/w | [2][3] |

| Sampling Times | 0.16, 0.33, 0.5, 1, 2, 3, 4, 5, 6, 8 hours | [2] |

Table 2: Comparative In Vitro Release Data for Different Piroxicam Formulations

| Formulation | Membrane | Time (h) | Cumulative Release (%) | Steady-State Flux (µg/cm²/h) | Reference(s) |

| Nanocream (F3, pH 7.4) | Cellulose Acetate | 8 | ~100 | Not Reported | [1][2] |

| Nanocream (F2, pH 6.0) | Cellulose Acetate | 8 | ~80 | Not Reported | [1][2] |

| Marketed Gel | Cellulose Acetate | 8 | ~100 | Not Reported | [1][2] |

| Nanoemulgel (BG6) | Excised Rat Skin | Not Specified | Higher than marketed gel | Higher than marketed gel | [3] |

| Emulgel (F7) | Not Specified | 8 | 98.45 | Not Reported | [6] |

| Emulgel (Optimized) | Not Specified | 12 | 91.10 | Not Reported | [7] |

| Aloe Vera Transgel (PAG) | Egg Membrane | 3 | 68.17 | Not Reported | [5] |

| Commercial Piroxicam Gel (CPG) | Egg Membrane | 3 | 62.71 | Not Reported | [5] |

Conclusion

The Franz diffusion cell is an indispensable tool for the in vitro characterization of topical this compound formulations. A well-designed study using this apparatus can provide valuable insights into the drug release mechanism and the influence of formulation variables. The protocols and data presented in this document serve as a comprehensive guide for researchers to conduct reliable and reproducible Piroxicam release studies, ultimately facilitating the development of safe and effective topical drug delivery systems.

References

- 1. Topical piroxicam in vitro release and in vivo anti-inflammatory and analgesic effects from palm oil esters-based nanocream - PMC [pmc.ncbi.nlm.nih.gov]

- 2. dovepress.com [dovepress.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

- 5. In vitro and in vivo assessment of piroxicam incorporated Aloe vera transgel - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Formulation, Optimization and Evaluation: Piroxicam Emulgel for Topical Drug Delivery Systems | International Journal of Pharmacy Research & Technology (IJPRT) [ijprt.org]

Troubleshooting & Optimization

Technical Support Center: Piroxicam Olamine Solubility for In Vitro Assays

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering challenges with the aqueous solubility of Piroxicam Olamine in their in vitro experiments.

Troubleshooting Guide

This guide addresses common problems researchers face when preparing this compound solutions for in vitro assays.

| Problem | Possible Cause(s) | Recommended Solution(s) |

| This compound powder is not dissolving in aqueous buffer or cell culture medium. | Piroxicam and its salts have inherently low aqueous solubility. Direct dissolution in aqueous solutions is often difficult. The pH of the buffer or medium may not be optimal for dissolution. | 1. Use a Co-solvent: First, dissolve the this compound in a small amount of a biocompatible organic solvent such as dimethyl sulfoxide (DMSO) or ethanol to create a concentrated stock solution. Then, dilute the stock solution into your aqueous buffer or cell culture medium to the final desired concentration. Ensure the final concentration of the organic solvent is low enough to not affect your experimental system (typically <0.5%). 2. pH Adjustment: Piroxicam is an acidic drug and its solubility increases at basic pH.[1] You can try to dissolve it in a slightly alkaline buffer (pH > 7.4). A patent for an injectable Piroxicam formulation describes the use of sodium hydroxide to achieve a clear solution. |